molecular formula C11H13F3N2O2S B1455166 1-(4-Trifluoromethanesulfonylphenyl)piperazine CAS No. 845616-92-4

1-(4-Trifluoromethanesulfonylphenyl)piperazine

Cat. No. B1455166
M. Wt: 294.3 g/mol
InChI Key: ANLJCXQUPUPXST-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethanesulfonylphenyl)piperazine is a chemical compound with the CAS Number: 845616-92-4 . It has a molecular weight of 294.3 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(4-Trifluoromethanesulfonylphenyl)piperazine, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The IUPAC name for this compound is 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperazine . The InChI code is 1S/C11H13F3N2O2S/c12-11(13,14)19(17,18)10-3-1-9(2-4-10)16-7-5-15-6-8-16/h1-4,15H,5-8H2 .

Scientific Research Applications

Conformational Studies and Stereodynamics

The stereodynamic behavior of compounds including 1-(trifluoromethylsulfonyl)piperidine and 1,4-bis(trifluoromethylsulfonyl)piperazine was studied through low-temperature NMR spectroscopies. These studies provide insights into the conformers' ratios and orientations, which are essential for understanding the intramolecular interactions and reactivity of such molecules. The research suggests that the preferred conformers are those with the CF3 group directed outward from the ring, influenced by interactions between the oxygen atoms of the CF3SO2N groups and the equatorial hydrogens. This research helps in the design and synthesis of new molecules with desired properties and functionalities (Shainyan et al., 2008).

Anticancer Activity

1,2,4-Triazine derivatives bearing the piperazine amide moiety have been synthesized and investigated for their potential anticancer activities. These compounds, specifically targeting breast cancer cells, provide a foundation for the development of new therapeutic agents. Certain derivatives were found to be promising antiproliferative agents, comparing favorably with cisplatin, a known effective anticancer drug. This highlights the potential of piperazine derivatives as a scaffold for the development of novel anticancer compounds (Yurttaş et al., 2014).

Adenosine A2B Receptor Antagonism

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was designed, synthesized, and characterized as A2B adenosine receptor antagonists. These compounds exhibit subnanomolar affinity and high selectivity, with specific compounds showing promising pharmacological profiles. This research underscores the utility of piperazine derivatives in the development of receptor-specific drugs, contributing to the pharmacological targeting of diseases mediated by the adenosine A2B receptor (Borrmann et al., 2009).

properties

IUPAC Name

1-[4-(trifluoromethylsulfonyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2S/c12-11(13,14)19(17,18)10-3-1-9(2-4-10)16-7-5-15-6-8-16/h1-4,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLJCXQUPUPXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Trifluoromethanesulfonylphenyl)piperazine

Synthesis routes and methods

Procedure details

A mixture of 1 mmol 1-Bromo-4-trifluoromethanesulfonyl-benzene [Nodiff et al., J. Org. Chem. 25, 60 (1960)], 3 mmol of piperazine and 2 mmol of potassium carbonate in 5 ml of acetonitrile was refluxed for 2 hours. The resulting mixture was poured into water, extracted with ethyl acetate, dried, concentrated and purified by column chromatography (SiO2; Et2O/cyclohexane) to yield the title compound as a colorless solid. MS (m/e): 295.2 (MH+, 100%)
Quantity
1 mmol
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reactant
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3 mmol
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2 mmol
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reactant
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5 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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